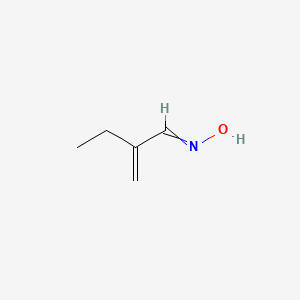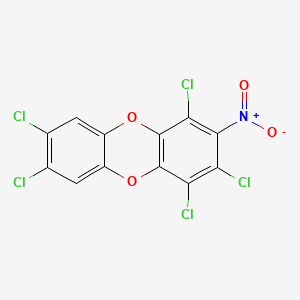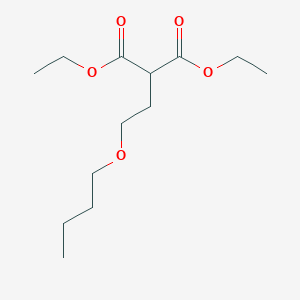
Stannane, (acetyloxy)tritetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (acetyloxy)tritetradecyl- is an organotin compound characterized by the presence of a tin atom bonded to a tritetradecyl group and an acetyloxy group. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique properties of stannane compounds, such as their ability to form stable bonds with carbon, make them valuable in synthetic chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (acetyloxy)tritetradecyl- typically involves the reaction of tritetradecylstannane with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the acetyloxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of stannane, (acetyloxy)tritetradecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (acetyloxy)tritetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
Applications De Recherche Scientifique
Stannane, (acetyloxy)tritetradecyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of stannane, (acetyloxy)tritetradecyl- involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stannane, (acetyloxy)tritetradecyl- include other organotin compounds such as:
- Stannane, (acetyloxy)triphenyl-
- Tributyltin acetate
- Triphenyltin chloride
Uniqueness
Stannane, (acetyloxy)tritetradecyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long tritetradecyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments. Additionally, the presence of the acetyloxy group allows for further functionalization and modification, enhancing its versatility in various applications .
Propriétés
Numéro CAS |
105868-41-5 |
|---|---|
Formule moléculaire |
C44H90O2Sn |
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
tri(tetradecyl)stannyl acetate |
InChI |
InChI=1S/3C14H29.C2H4O2.Sn/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;1-2(3)4;/h3*1,3-14H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
CKJNGFQKRMUBMT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)

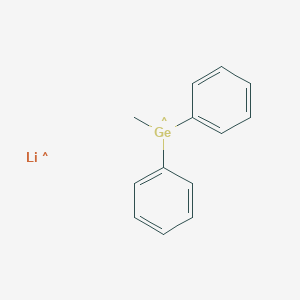
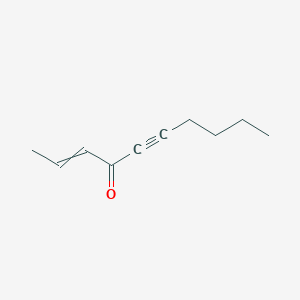

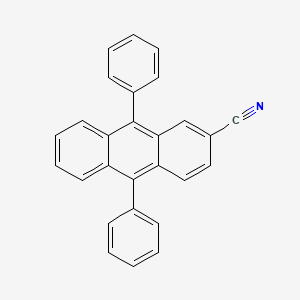
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)
